4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid
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Overview
Description
4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is an organic compound that features a chlorinated phenyl group attached to an isophthalic acid core through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid typically involves the reaction of 3-chloroaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Aminoisophthalic acid
- 2-Aminoterephthalic acid
- 5-Nitroisophthalic acid
Uniqueness
4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H10ClNO5 |
---|---|
Molecular Weight |
319.69 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10ClNO5/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(14(19)20)6-12(11)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
GCGJKPFXXYROPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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